molecular formula C15H19F2NO2 B1448669 Ethyl 1-benzyl-3,3-difluoropiperidine-4-carboxylate CAS No. 1303972-84-0

Ethyl 1-benzyl-3,3-difluoropiperidine-4-carboxylate

Cat. No.: B1448669
CAS No.: 1303972-84-0
M. Wt: 283.31 g/mol
InChI Key: HFKGACYIZJLSHM-UHFFFAOYSA-N
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Description

Ethyl 1-benzyl-3,3-difluoropiperidine-4-carboxylate: is a chemical compound with the molecular formula C15H19F2NO2 and a molecular weight of 283.31 g/mol. This compound is characterized by its piperidine ring structure, which is substituted with a benzyl group and two fluorine atoms at the 3,3-positions, and an ethyl ester group at the 4-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 1-benzyl-3,3-difluoropiperidine-4-carboxylate typically involves the following steps:

  • Formation of Piperidine Ring: The piperidine ring can be synthesized through the cyclization of linear precursors.

  • Introduction of Fluorine Atoms: Fluorination can be achieved using reagents such as Selectfluor or diethylaminosulfur trifluoride (DAST).

  • Benzyl Group Addition: The benzyl group can be introduced via a Friedel-Crafts alkylation reaction using benzyl chloride and a strong Lewis acid catalyst like aluminum chloride.

  • Esterification: The final step involves esterification of the carboxylic acid group using ethanol in the presence of an acid catalyst.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and scalability. The use of automated systems and real-time monitoring can ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions: Ethyl 1-benzyl-3,3-difluoropiperidine-4-carboxylate can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can be performed using oxidizing agents like potassium permanganate or chromium trioxide.

  • Reduction: Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4).

  • Substitution: Nucleophilic substitution reactions can occur at the fluorine atoms or the benzyl group.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

  • Reduction: Lithium aluminum hydride (LiAlH4) in ether.

  • Substitution: Various nucleophiles in the presence of a suitable solvent.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of alcohols or amines.

  • Substitution: Formation of various substituted piperidines or benzyl derivatives.

Scientific Research Applications

Chemistry: This compound is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals. Biology: It can be employed in biological studies to investigate the effects of fluorinated compounds on biological systems. Medicine: Industry: Utilized in the production of specialty chemicals and materials with unique properties due to the presence of fluorine atoms.

Mechanism of Action

The mechanism by which ethyl 1-benzyl-3,3-difluoropiperidine-4-carboxylate exerts its effects depends on its specific application. For example, in drug discovery, it may interact with biological targets such as enzymes or receptors, leading to modulation of biological pathways. The presence of fluorine atoms can enhance the compound's binding affinity and metabolic stability.

Comparison with Similar Compounds

  • Ethyl 1-benzylpiperidine-4-carboxylate: Lacks fluorine atoms, leading to different chemical properties and reactivity.

  • Ethyl 1-benzyl-3,3,3-trifluoropiperidine-4-carboxylate: Contains an additional fluorine atom, which can further influence its chemical behavior and biological activity.

Uniqueness: Ethyl 1-benzyl-3,3-difluoropiperidine-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties compared to similar compounds

Properties

IUPAC Name

ethyl 1-benzyl-3,3-difluoropiperidine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19F2NO2/c1-2-20-14(19)13-8-9-18(11-15(13,16)17)10-12-6-4-3-5-7-12/h3-7,13H,2,8-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFKGACYIZJLSHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1(F)F)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 1-benzyl-3,3-difluoropiperidine-4-carboxylate

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